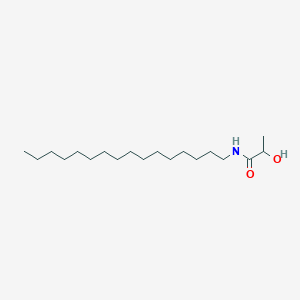![molecular formula C14H8F6N2 B14747325 (e)-Bis[3-(trifluoromethyl)phenyl]diazene CAS No. 588-00-1](/img/structure/B14747325.png)
(e)-Bis[3-(trifluoromethyl)phenyl]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-Bis[3-(trifluoromethyl)phenyl]diazene is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by a diazene (N=N) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Bis[3-(trifluoromethyl)phenyl]diazene typically involves the diazotization of aniline derivatives followed by coupling reactions. One common method includes the reaction of 3-(trifluoromethyl)aniline with nitrous acid to form the diazonium salt, which is then coupled with another equivalent of 3-(trifluoromethyl)aniline under controlled conditions to yield the desired diazene compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(e)-Bis[3-(trifluoromethyl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
(e)-Bis[3-(trifluoromethyl)phenyl]diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential as a photoaffinity label in studying protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties .
作用机制
The mechanism of action of (e)-Bis[3-(trifluoromethyl)phenyl]diazene involves its ability to undergo photoisomerization, where exposure to light induces a transformation from the trans to the cis form. This property is exploited in various applications, including molecular switches and photoresponsive materials. The compound’s interaction with molecular targets often involves the formation of covalent bonds or non-covalent interactions, depending on the specific application .
相似化合物的比较
Similar Compounds
- (e)-1-Phenyl-2-[4-(trifluoromethyl)phenyl]diazene
- 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide
- Trifluoromethyl phenyl sulfone
Uniqueness
(e)-Bis[3-(trifluoromethyl)phenyl]diazene is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it particularly useful in applications requiring robust and versatile chemical entities .
属性
CAS 编号 |
588-00-1 |
|---|---|
分子式 |
C14H8F6N2 |
分子量 |
318.22 g/mol |
IUPAC 名称 |
bis[3-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H8F6N2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H |
InChI 键 |
ODNNWXKHVFFHEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
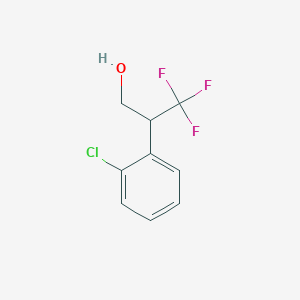

![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
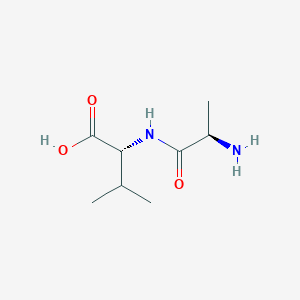
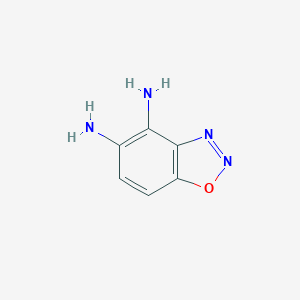
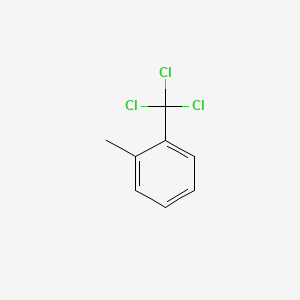



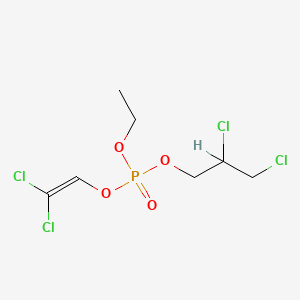
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
